molecular formula C14H12N2O3 B15032186 3-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

3-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B15032186
M. Wt: 256.26 g/mol
InChI Key: KSGSHRAZEGUTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones: Known for their isoform-selective inhibition of protein kinase C-ζ.

    3-Hydroxy-2-aryl acrylates: Used as building blocks in organic synthesis and medicinal chemistry.

Uniqueness

3-Hydroxy-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. Its dual hydroxyl groups and quinazolinone core make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-hydroxy-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C14H12N2O3/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16(13)19/h1-8,13,15,17,19H

InChI Key

KSGSHRAZEGUTGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)O)O

solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.